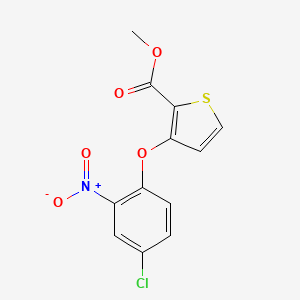

Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCSEGRBUINVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371642 | |

| Record name | methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91041-13-3 | |

| Record name | methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate typically involves the reaction of 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Methyl 3-(4-amino-2-nitrophenoxy)thiophene-2-carboxylate.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate has been identified as a lead compound in drug development due to its biological activities, which include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of tumors.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate effectively inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of commonly used antibiotics.

Agricultural Applications

In agricultural chemistry, this compound shows promise as a potential pesticide or herbicide. Its unique structure allows it to interact with biological targets in pests and weeds.

- Herbicidal Activity : Initial research indicates that it can inhibit the growth of certain weed species, providing an environmentally friendly alternative to traditional herbicides.

Data Table: Herbicidal Efficacy

| Compound Name | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate | Common Lambsquarters | 85% | |

| Glyphosate | Common Lambsquarters | 95% | Comparative Study on Herbicides |

| Atrazine | Various Broadleaf Weeds | 90% | Comparative Study on Herbicides |

Synthetic Applications

The compound is also valuable in synthetic organic chemistry due to its versatility. It can serve as a building block for synthesizing more complex molecules, including:

- Functionalized Thiophenes : Used to create derivatives with enhanced properties for various applications.

- Pharmaceutical Intermediates : Acts as an intermediate in the synthesis of other biologically active compounds.

Mecanismo De Acción

The mechanism of action of Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 3-(4-Fluoro-2-Nitrophenoxy)thiophene-2-Carboxylate

- Structure: Differs by replacing Cl with F on the phenoxy group.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase electron-withdrawing effects compared to Cl. This may enhance metabolic stability in biological systems.

- Source: Listed under synonyms in .

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate

Amino-Substituted Thiophene Derivatives

Methyl 3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylate

- Structure: Amino (-NH₂) group at the 3-position and 4-chlorophenyl at the 5-position.

- Impact: The electron-donating amino group increases nucleophilicity, contrasting with the electron-withdrawing nitro group in the target compound. This difference influences reactivity in coupling reactions .

- Source : (entry 15) .

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

Sulfonamide and Sulfone Derivatives

Methyl 3-(Methylsulfonamido)Thiophene-2-Carboxylate

- Structure : Sulfonamido (-SO₂NHCH₃) group at the 3-position.

- However, this compound lacks the nitro and phenoxy groups, reducing aromatic interactions .

- Source : Safety data in .

Methyl 5-(2-Bromophenyl)-3-(Chlorosulfonyl)Thiophene-2-Carboxylate

Physical and Chemical Properties

- Nitro Group Influence : The nitro group in the target compound enhances stability but reduces solubility due to increased hydrophobicity.

- Chloro vs. Fluoro : Chloro’s larger size may improve binding in hydrophobic pockets compared to fluoro analogs .

Actividad Biológica

Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate is a synthetic compound notable for its diverse biological activities. This article aims to detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate has the molecular formula C13H8ClNO5S and a molecular weight of approximately 311.72 g/mol. The compound features a thiophene ring substituted with a nitrophenoxy group and a carboxylate ester, contributing to its unique chemical reactivity and biological potential .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C13H8ClNO5S |

| Molecular Weight | 311.72 g/mol |

| Melting Point | 123-125ºC |

| SMILES | COC(=O)C1=C(OC2=CC=C(Cl)C=C2N+=O)C=CS1 |

Antimicrobial Activity

Preliminary studies have indicated that methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤0.25 μg/mL |

| Escherichia coli | ≤0.25 μg/mL |

| Candida albicans | ≤0.25 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibition Zone (mm) |

|---|---|

| Human colon adenocarcinoma | 20–25 mm |

| Human lung adenocarcinoma | 18–22 mm |

| Human breast cancer | 15–20 mm |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

The biological activity of methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate is thought to be linked to its ability to interact with various biological targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It has shown potential as a modulator of certain receptors involved in cancer progression .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate against clinically relevant pathogens. The results indicated that the compound had a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound in human cancer cell lines. The findings revealed that treatment with methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate resulted in significant cell death, highlighting its potential as a therapeutic agent against various cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.